molecular formula C19H23N5O4 B12174447 methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B12174447
M. Wt: 385.4 g/mol
InChI Key: XIKFBFNORYLZIN-UHFFFAOYSA-N
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Description

Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is a heterocyclic compound featuring a pyridazinone core substituted with a 4-phenylpiperazine group and a glycinate methyl ester side chain. Its synthesis involves reacting intermediates with glycinate esters under optimized conditions, achieving high yields (89% for the methyl derivative) .

Properties

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

methyl 2-[[2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C19H23N5O4/c1-28-19(27)13-20-17(25)14-24-18(26)8-7-16(21-24)23-11-9-22(10-12-23)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,20,25)

InChI Key

XIKFBFNORYLZIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)CN1C(=O)C=CC(=N1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate typically involves multiple steps, starting with the preparation of the pyridazinone core. The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds .

Mechanism of Action

The mechanism of action of methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyridazinone core can inhibit certain enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .

Comparison with Similar Compounds

Ethyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate

  • Synthesis : Synthesized analogously to the methyl derivative, using ethyl glycinate hydrochloride, with an 88% yield .
  • Functionalization : Both derivatives undergo further conversion using Bredereck’s reagent, yielding Z/E-isomers with high efficiency (94% for methyl, 72% for ethyl) .

Methyl (2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate

  • Synthesis : Prepared via EDC/HOBt-mediated coupling in DMF, yielding 69.4% .
  • Structural Features : Incorporates a dibrominated pyrrole-thiazole system, increasing molecular weight (MW: ~520 g/mol) and lipophilicity.
  • Physical Properties : Melting point (231–233°C) and IR spectra (C=O stretches at ~1700 cm⁻¹) reflect strong hydrogen bonding and crystallinity .
  • Hydrolysis Derivative : The glycine analog, synthesized via NaOH-mediated ester hydrolysis, shows reduced yield (42.4%) and extreme thermal stability (m.p. >300°C) .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a)

  • Synthesis : Obtained in 62% yield via chromatography, with a melting point of 198–200°C .
  • Structural Contrasts : Replaces the glycinate ester with an acetamide group, reducing solubility but enhancing stability. IR spectra show three distinct C=O stretches (1709, 1668, 1645 cm⁻¹) .
  • Shared Moieties: Retains the pyridazinone and phenylpiperazine core, suggesting similar pharmacological targets.

Data Table: Comparative Analysis of Key Compounds

Compound Name Yield (%) Melting Point (°C) Key Functional Groups Synthesis Method
Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate 89 Not reported Pyridazinone, phenylpiperazine, glycinate ester Glycinate coupling
Ethyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate 88 Not reported Pyridazinone, phenylpiperazine, ethyl ester Glycinate coupling
Methyl (2-(2-(4,5-dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycinate 69.4 231–233 Dibromopyrrole, thiazole, glycinate ester EDC/HOBt-mediated coupling
(2-(2-(4,5-Dibromo-1H-pyrrole-2-carboxamido)thiazol-4-yl)acetyl)glycine 42.4 >300 Dibromopyrrole, thiazole, glycine Ester hydrolysis
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide (6a) 62 198–200 Pyridazinone, phenylpiperazine, acetamide Chromatographic purification

Discussion of Key Findings

  • Synthetic Efficiency : The target compound’s synthesis outperforms others in yield (89% vs. 62–69.4%), likely due to optimized glycinate coupling and minimal purification steps.
  • Structural Impact on Properties :
    • Brominated thiazole-pyrrole derivatives exhibit higher melting points, suggesting enhanced crystallinity from halogenated aromatic systems.
    • The glycinate ester in the target compound improves solubility compared to the acetamide in 6a , which may favor oral bioavailability.
  • Functional Group Diversity : The phenylpiperazine moiety is conserved across analogs, implying shared biological targets (e.g., neurotransmitter receptors), while variable side chains (ester vs. amide) modulate pharmacokinetics.

Biological Activity

Methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine core substituted with a phenylpiperazine group, which is known to influence its interaction with various biological targets. The general structure can be represented as follows:

Molecular Formula C17H19N3O3\text{Molecular Formula }C_{17}H_{19}N_{3}O_{3}

Research suggests that the biological activity of this compound may be attributed to its ability to interact with several neurotransmitter receptors, particularly those involved in the central nervous system. The presence of the piperazine moiety enhances its affinity for dopamine receptors, which is crucial for neuropharmacological effects.

Key Mechanisms:

  • Dopamine Receptor Interaction: The compound exhibits high affinity for D2 and D3 dopamine receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease .
  • Apoptotic Induction: Similar compounds have shown the ability to induce apoptosis in cancer cells, indicating potential anti-cancer properties .

Efficacy Studies

  • Anticancer Activity:
    • In vitro studies have demonstrated that derivatives similar to this compound can induce apoptotic cell death in human leukemia cells (HL-60) in a dose-dependent manner. Concentrations ranging from 5.0 µg/ml to 100.0 µg/ml were effective in promoting apoptosis .
  • Neuropharmacological Effects:
    • Binding assays have indicated that compounds with similar structures exhibit enhanced binding affinities for D2/D3 receptors compared to traditional antipsychotics, suggesting a potential for reduced side effects while maintaining therapeutic efficacy .

Comparative Efficacy Table

CompoundTarget ReceptorBinding Affinity (K_i nM)Biological Effect
This compoundD226Antipsychotic potential
Similar Compound AD2220Traditional antipsychotic
Similar Compound BD30.82Potential neuroprotective effects

Study on Neuropharmacological Effects

A study published in PubMed highlighted the neuropharmacological profile of compounds similar to this compound, demonstrating their efficacy in reducing symptoms associated with dopamine dysregulation . These findings support the hypothesis that such compounds could serve as effective treatments for disorders characterized by dopaminergic dysfunction.

Cancer Cell Line Study

Another significant study focused on the apoptotic effects of structurally related compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis, particularly in leukemia cells . This reinforces the potential therapeutic applications of this compound in oncology.

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